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Introduction & Biological Rationale

Target identification and validation represent critical steps in pre-clinical drug development, particularly

for molecularly targeted therapies. (S)-crizotinib, the less studied enantiomer of the FDA-approved

ALK/ROS1/MET inhibitor crizotinib, has emerged as a potent and selective inhibitor of MTH1 (MutT

Homolog 1, also known as NUDT1), a nucleotide pool sanitizing enzyme that protects cancer cells from

oxidative damage [1] [2]. Unlike its counterpart (R)-crizotinib which primarily targets kinase pathways, (S)-

crizotinib demonstrates remarkable stereospecificity for MTH1 inhibition with nanomolar potency,

approximately 20 times more potent than the (R)-enantiomer [3] [1]. This specificity makes it an invaluable

chemical tool for probing MTH1 function in cancer models and validating its therapeutic potential.

The biological rationale for targeting MTH1 stems from its crucial role in maintaining cancer cell viability

under oxidative stress conditions. Cancer cells typically exhibit elevated reactive oxygen species (ROS)

that cause oxidative damage to both nuclear DNA and the free deoxynucleoside triphosphate (dNTP) pool

[4]. A major product of this oxidative damage is 8-oxo-dGTP (8-oxo-7,8-dihydro-2'-deoxyguanosine

triphosphate), which when incorporated during DNA replication, causes G:C to T:A transversion mutations

that can drive tumorigenesis [4]. MTH1 hydrolyzes oxidized nucleotides including 8-oxo-dGTP and 2-OH-

dATP, converting them to their corresponding monophosphates and thereby preventing their incorporation
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into DNA [1] [2]. This protective function appears to be particularly important for cancer cell survival, as

evidenced by elevated MTH1 expression in various tumors including non-small cell lung cancer (NSCLC),

osteosarcoma, and colon carcinoma [3] [1] [4].

While (S)-crizotinib has demonstrated promising antitumor effects across multiple cancer models, including

NSCLC, osteosarcoma, and colon carcinoma, its precise mechanism of action has been subject to ongoing

investigation [3] [4]. Some studies propose that its anticancer effects primarily result from MTH1

inhibition, leading to incorporation of oxidized nucleotides into DNA, DNA single-strand breaks, and

subsequent activation of apoptotic pathways [1] [2]. Conversely, other research suggests that (S)-crizotinib

may induce cell death through MTH1-independent pathways, particularly by inducing ROS-dependent

endoplasmic reticulum (ER) stress and apoptosis [3]. These apparently conflicting mechanisms highlight the

importance of employing rigorous target validation approaches, with RNA interference (RNAi) representing

a powerful orthogonal method to confirm whether observed phenotypes are indeed mediated through on-

target MTH1 inhibition.

Experimental Design & Workflow

Objectives and Overview

This application note provides a detailed framework for using siRNA-mediated knockdown to validate

MTH1 as the biological target of (S)-crizotinib in cancer models. The experimental approach is designed to

determine whether genetic silencing of MTH1 phenocopies the effects of (S)-crizotinib treatment, and

whether MTH1 overexpression can rescue cells from (S)-crizotinib-induced cytotoxicity. This strategy

follows the established principle that true target engagement should demonstrate congruent effects between

pharmacological inhibition and genetic ablation [5].

The core objectives of this protocol are to:

Establish efficient siRNA-mediated knockdown of MTH1 in relevant cancer cell lines
Determine whether MTH1 knockdown recapitulates the phenotypic effects of (S)-crizotinib treatment

Assess whether MTH1 overexpression confers resistance to (S)-crizotinib
Evaluate effects on downstream pathways including ROS accumulation, DNA damage, and ER stress

Provide methodological details for reproducibility across different laboratory settings
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Cell Lines and Reagents

Table 1: Recommended Cell Lines for (S)-Crizotinib Mechanism Studies

Cell Line Cancer Type Relevant Characteristics
Key
References

NCI-

H460

NSCLC High MTH1 expression; sensitive to (S)-crizotinib [3]

A549 NSCLC Conventional NSCLC model; well-characterized [3]

H1975 NSCLC EGFR mutant; useful for specificity studies [3]

U2OS Osteosarcoma High MTH1 expression; used in DNA damage

studies

[4]

MG63 Osteosarcoma OS model; shows MTH1 dependency [4]

SW480 Colon
carcinoma

KRAS mutant; validated in MTH1 studies [1] [2]

DLD1 Colon
carcinoma

KRAS mutant; MTH1 dependency established [1]

Table 2: Essential Reagents for siRNA Validation Experiments

Reagent
Category

Specific Reagents Source/Catalog Number Purpose

siRNA
oligonucleotides

MTH1-specific siRNA Custom design or commercial
vendors (e.g., Dharmacon,

Qiagen)

Target knockdown

Negative control siRNA Commercial non-targeting

controls

Control for off-target

effects
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Reagent
Category

Specific Reagents Source/Catalog Number Purpose

Positive control siRNA GAPDH, PKC, or other

essential genes

Transfection

efficiency control

Transfection

reagents

siLenFect Lipid Reagent Bio-Rad Laboratories Lipid-based

transfection

Lipofectamine RNAiMAX Thermo Fisher Scientific Lipid-based

transfection

Amaxa Nucleofector Kit V Lonza Cologne AG Electroporation-

based delivery

Cell culture Appropriate media with

FBS

Various suppliers Cell maintenance

Antibiotics

(penicillin/streptomycin)

Various suppliers Culture

contamination
prevention

Detection
antibodies

MTH1 antibody Abcam (ab200832) or
equivalent

Knockdown
validation

CHOP antibody Cell Signaling Technology ER stress detection

γH2AX antibody Millipore Sigma DNA damage

assessment

GAPDH antibody Santa Cruz Biotechnology Loading control

Experimental Workflow

The following diagram illustrates the overall experimental workflow for validating MTH1 as the target of

(S)-crizotinib using siRNA approaches:
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Analysis Phase

Start Experimental Workflow

Seed appropriate cancer
cell lines (Table 1)

Prepare siRNA
and transfection reagents

Transfect with:
- MTH1 siRNA
- Control siRNA

- Rescue construct

Treat with (S)-crizotinib
or vehicle control

Conduct phenotypic
and mechanistic analyses

Data interpretation
and conclusion

Knockdown validation
(Western blot, qPCR)

Phenotypic assays
(Viability, apoptosis, cell cycle)

Mechanistic studies
(ROS, DNA damage, ER stress)

Click to download full resolution via product page

siRNA Transfection Protocols

siRNA Design and Preparation
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Effective siRNA design is paramount for successful gene knockdown experiments. For MTH1 (gene symbol

NUDT1), several approaches can be employed:

Validated siRNA sequences: Utilize commercially available, pre-validated siRNA sequences
targeting MTH1. Major suppliers including Dharmacon, Qiagen, and Thermo Fisher Scientific offer

predesigned siRNAs with guaranteed silencing efficiency.
Custom design: If designing custom sequences, follow established guidelines for siRNA design [6].

Target regions within the coding sequence 50-100 nucleotides downstream of the start codon, with
30-50% GC content. Avoid stretches of 4 or more consecutive A/T or G/C bases, and sequences with

high homology to other genes using BLAST analysis.
Multiple target sites: Employ at least two different siRNA sequences targeting distinct regions of

MTH1 mRNA to control for off-target effects. Different siRNAs to the same target should produce
comparable phenotypic effects [5].

siRNA preparation protocol:

Resuspend lyophilized siRNA duplexes in RNase-free water to a stock concentration of 20 μM [6].
Aliquot the resuspended siRNA to avoid repeated freeze-thaw cycles (do not exceed 5 freeze-thaw

cycles).
For single-stranded RNA oligonucleotides, combine complementary strands in annealing buffer (100

mM potassium acetate, 30 mM HEPES-KOH, pH 7.4, 2 mM magnesium acetate), heat to 90°C for 2
minutes, then slowly cool to room temperature [6].

Store aliquots at -20°C until use.

Lipid-based Transfection Protocol

Lipid-based transfection using reagents specifically designed for siRNA delivery typically provides high

efficiency with low cytotoxicity in susceptible cell lines. The following protocol is adapted from established

methods [6] and optimized for MTH1 knockdown:

Day 1: Cell Seeding

Culture appropriate cancer cell lines (refer to Table 1 for recommendations) in their respective

complete media.
Harvest cells at 70-90% confluency using standard trypsinization procedures.

Seed cells at optimal density for transfection (typically 0.5-1 × 10^6 cells per T25 flask or 5-8 × 10^3
cells per well in 96-well plates) in complete growth medium containing serum and antibiotics.

Incubate cells overnight at 37°C in a humidified 5% CO2 incubator to allow attachment and recovery.
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Day 2: Transfection Complex Preparation

15-60 minutes before transfection, replace medium with fresh complete growth medium.
For each T25 flask to be transfected, prepare two separate solutions:

Solution A: Dilute 7.5 μL siLenFect or similar lipid reagent in 242.5 μL serum-free medium.
Solution B: Prepare 120 nM siRNA solution in 250 μL serum-free medium.

Combine Solution A and Solution B by adding the siRNA solution to the diluted lipid reagent.
Mix gently by tapping the tube or pipetting up and down 2-3 times.

Incubate the mixture for 20-30 minutes at room temperature to allow complex formation.

Day 2: Transfection

Add the 500 μL transfection complex dropwise to the cells, gently swirling the flask to ensure even

distribution.
Incubate cells for 24-72 hours at 37°C before assessing knockdown efficiency or proceeding with

drug treatments.

Electroporation-based Transfection Protocol

For cell lines that prove difficult to transfect using lipid-based methods, electroporation can provide

superior delivery efficiency. The following protocol utilizes the Amaxa Nucleofector system [6]:

Harvest and count cells as described in the lipid-based protocol.
Centrifuge the required number of cells (typically 0.5-1 × 10^6 per condition) at 200 × g for 5 minutes.

Resuspend cell pellet in the appropriate volume of Nucleofector Solution V (100 μL per transfection
sample).

Add 1-3 μg of siRNA (from 20 μM stock) to the cell suspension and mix gently.
Transfer the cell-siRNA mixture to a certified cuvette, avoiding air bubbles.

Select the appropriate Nucleofector program (typically program A-023 for adherent cancer cell lines).
Immediately after electroporation, add 500 μL of pre-warmed complete medium to the cuvette and

transfer the cells to culture vessels containing complete medium.
Incubate cells for 24-72 hours before analysis or treatment.

Controls and Optimization

Appropriate experimental controls are essential for interpreting siRNA experiments accurately:

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6743327/
https://www.smolecule.com/products/s542856?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Negative control: Non-targeting scrambled siRNA with no significant sequence similarity to any

known human gene.
Positive control: siRNA targeting an essential gene (e.g., GAPDH, PKC) to verify transfection

efficiency.
Mock transfection: Cells subjected to transfection procedure without any siRNA.

Untreated control: Untouched cells to establish baseline gene expression and phenotype.

Transfection optimization is frequently necessary for different cell lines:

Perform siRNA titration (typically 10-100 nM) to determine the minimum effective concentration
that achieves maximal knockdown while minimizing off-target effects [5].
Assess cytotoxicity of transfection reagents alone using cell viability assays.

Determine optimal incubation time post-transfection by harvesting cells at 24, 48, 72, and 96 hours to
establish the kinetics of MTH1 knockdown and recovery.

Phenotypic Analysis Methods

Knockdown Validation

Confirming successful MTH1 knockdown is essential before proceeding to phenotypic assays. Both

protein and mRNA level assessments should be performed:

Western Blot Analysis:

Harvest cells 48-72 hours post-transfection using RIPA lysis buffer supplemented with protease

inhibitors.
Separate 20-40 μg of total protein by SDS-PAGE (6-12% gradient gels).

Transfer to PVDF membranes and block with 5% non-fat milk.
Probe with anti-MTH1 antibody (1:500-1:1000 dilution) followed by HRP-conjugated secondary

antibody.
Detect using ECL reagent and normalize to loading controls (GAPDH or β-actin) [3] [4].

Quantitative RT-PCR:

Extract total RNA using TRIzol or column-based methods.

Synthesize cDNA using reverse transcriptase with random hexamers or oligo-dT primers.
Perform qPCR using SYBR Green or TaqMan chemistry with MTH1-specific primers.
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Calculate relative expression using the 2^(-ΔΔCt) method normalized to housekeeping genes

(GAPDH, β-actin, or HPRT1).

Cell Viability and Proliferation Assays

Assessment of cellular proliferation and viability following MTH1 knockdown and/or (S)-crizotinib

treatment provides critical functional validation:

MTT Assay Protocol [3]:

Seed cells at optimal density (8 × 10^3 cells/well in 96-well plates) and transfect as described.

24 hours post-transfection, treat with varying concentrations of (S)-crizotinib (0.625-80 μM) or
vehicle control.

After 24-72 hours of drug exposure, add MTT solution (0.5 mg/mL final concentration) and
incubate for 4 hours at 37°C.

Replace medium with DMSO (100 μL/well) to dissolve formazan crystals.
Measure absorbance at 490 nm using a microplate reader.

Calculate percent inhibition as [1 - (treated/control)] × 100 and determine IC50 values using
Logit method or non-linear regression.

Alternative viability assays: CellTiter-Glo luminescent assay for ATP quantification, CCK-8 assay, or

resazurin reduction assays can be substituted for MTT based on equipment availability and sensitivity

requirements.

Apoptosis Analysis

Apoptosis measurement provides insight into the cell death mechanisms engaged by MTH1 inhibition:

Annexin V/PI Staining Protocol [3] [4]:

Harvest transfected and/or treated cells (2.5 × 10^5 cells per condition) by gentle trypsinization.
Wash cells twice with ice-cold PBS and resuspend in 1× binding buffer.

Stain with FITC-conjugated Annexin V and propidium iodide (PI) according to manufacturer's
instructions.

Incubate for 15 minutes at room temperature in the dark.
Analyze within 1 hour by flow cytometry using FACSCalibur or similar instrument.

Identify apoptotic populations: early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic
(Annexin V+/PI+).

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 9 / 15 Tech Support

https://www.smolecule.com/products/s542856?utm_src=pdf-body
https://jeccr.biomedcentral.com/articles/10.1186/s13046-017-0584-3
https://www.smolecule.com/products/s542856?utm_src=pdf-body
https://jeccr.biomedcentral.com/articles/10.1186/s13046-017-0584-3
https://pmc.ncbi.nlm.nih.gov/articles/PMC5882294/
https://www.smolecule.com/products/s542856?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Cell Cycle Analysis

Cell cycle distribution following MTH1 disruption can reveal specific arrest phases:

Harvest transfected/treated cells and fix in 70% ethanol at -20°C for at least 2 hours.

Wash with PBS and stain with propidium iodide solution (50 μg/mL PI, 100 μg/mL RNase A in PBS)
for 30 minutes at 37°C.

Analyze DNA content by flow cytometry, collecting at least 10,000 events per sample.
Determine cell cycle distribution using appropriate software (ModFit, FlowJo, or equivalent).

MTH1 inhibition typically induces G0/G1 cell cycle arrest in osteosarcoma cells [4].

Migration Assays

Cancer cell migration can be impacted by MTH1 inhibition, particularly in invasive models:

Transwell Migration Assay:
Seed transfected cells in serum-free medium into the upper chamber of transwell inserts (8 μm

pore size).
Place complete medium with 10% FBS in the lower chamber as chemoattractant.

Incubate for 24-48 hours at 37°C to allow migration.
Remove non-migrated cells from the upper chamber with a cotton swab.

Fix migrated cells on the lower membrane surface with 4% paraformaldehyde and stain with
0.1% crystal violet.

Count migrated cells in multiple random fields under microscope or extract dye with 10% acetic
acid for spectrophotometric quantification.

Mechanistic Validation

Intracellular ROS Detection

Reactive oxygen species accumulation represents a key mechanistic consequence of MTH1 inhibition and

can be quantified using fluorescent probes:

DCFH-DA Staining Protocol [3] [4]:
After transfection and/or treatment, harvest cells and wash with PBS.

Stain with 10 μM DCFH-DA (dichloro-dihydro-fluorescein diacetate) at 37°C for 30 minutes.
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Wash cells three times with ice-cold PBS to remove excess probe.

Analyze fluorescence immediately by flow cytometry (excitation 488 nm, emission 525 nm) or
fluorescence microscopy.

For inhibition studies, pre-treat cells with antioxidants (5 mM N-acetylcysteine [NAC], 5 mM
glutathione, or 300 U/mL superoxide dismutase) for 1 hour before (S)-crizotinib treatment [3].

Western Blot Analysis of Pathway Activation

Downstream pathway analysis helps elucidate the mechanistic consequences of MTH1 inhibition:

Table 3: Key Signaling Proteins for Mechanistic Studies

Pathway Target Proteins Antibody Specifications Expected Changes

ER Stress/
Apoptosis

CHOP, ATF4, phospho-
eIF2α, total eIF2α

Cell Signaling Technology
(1:1000)

Increase in (S)-crizotinib
treated cells [3]

Apoptosis
Regulation

Bcl-2, Bax, cleaved
caspase-3

Santa Cruz Biotechnology
(1:500-1:1000)

Pro-apoptotic shift [3] [4]

DNA Damage
Response

γH2AX, 8-oxo-dG,
PARP cleavage

Various suppliers (1:1000) Increase in DNA damage
markers [1]

Oxidative Stress Nrf2, HO-1, NQO1 Various suppliers (1:1000) Activation of antioxidant
response

Western blot procedure follows standard protocols as described in Section 4.1, with particular attention to

protein separation conditions optimized for the molecular weights of target proteins.

8-oxo-dGTP Detection

Oxidized nucleotide accumulation represents the most direct biochemical consequence of MTH1

inhibition:

Cy3-conjugated Avidin Staining [4]:
Fix transfected/treated cells with 4% paraformaldehyde for 15 minutes at room temperature.
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Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

Block with 1% BSA in PBS for 30 minutes.
Stain with Cy3-conjugated avidin (1:200 dilution in blocking buffer) for 1 hour at room

temperature.
Wash three times with PBS and counterstain nuclei with DAPI (1 μg/mL).

Analyze fluorescence by microscopy or flow cytometry.
Avidin binds specifically to 8-oxo-dGTP, with fluorescence intensity proportional to oxidized

nucleotide accumulation.

Rescue Experiments

Genetic rescue experiments provide the most compelling evidence for target specificity and should be

included whenever feasible:

MTH1 Overexpression Rescue:

Co-transfect cells with MTH1-targeting siRNA and an MTH1 expression construct containing
silent mutations that make it resistant to siRNA-mediated degradation [5].

Alternatively, pre-establish stable cell lines expressing siRNA-resistant MTH1 before conducting
knockdown experiments.

Assess whether MTH1 overexpression reverses or attenuates the phenotypic effects of (S)-
crizotinib treatment.

The rescue construct should contain codon-optimized sequences sufficiently different from wild-
type to avoid siRNA targeting while maintaining identical protein sequence [5].

The following diagram illustrates the key mechanistic pathways involved in (S)-crizotinib activity and how

they can be investigated using the described methodologies:

Data Analysis and Interpretation

Quantification and Statistical Analysis

Robust statistical analysis is essential for drawing valid conclusions from siRNA validation experiments:

Perform all experiments in triplicate technical replicates with at least three independent biological
replicates.

Express quantitative data as mean ± standard deviation (SD) or standard error of the mean (SEM).

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 12 / 15 Tech Support

https://www.thermofisher.com/us/en/home/references/ambion-tech-support/rnai-sirna/general-articles/top-ten-ways-to-ensure-valid-rnai-data.html
https://www.smolecule.com/products/s542856?utm_src=pdf-body
https://www.smolecule.com/products/s542856?utm_src=pdf-body
https://www.thermofisher.com/us/en/home/references/ambion-tech-support/rnai-sirna/general-articles/top-ten-ways-to-ensure-valid-rnai-data.html
https://www.smolecule.com/products/s542856?utm_src=pdf-body
https://www.smolecule.com/products/s542856?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Use appropriate statistical tests: Student's t-test for comparing two groups, one-way ANOVA with

post-hoc testing for multiple comparisons.
Consider p-values < 0.05 as statistically significant, applying appropriate multiple testing corrections

when numerous comparisons are performed.
For rescue experiments, calculate the rescue efficiency as the percentage reversal of the observed

phenotype compared to siRNA-only treatment.

Expected Results and Interpretation

Successful MTH1 target validation should demonstrate the following evidence:

Concordant phenotypes: MTH1 knockdown should reproduce the key phenotypic effects of (S)-
crizotinib treatment, including reduced cell viability, induction of apoptosis, cell cycle arrest, and

inhibited migration [3] [4].
Dose-response relationship: The effects of (S)-crizotinib should correlate with the extent of MTH1

inhibition, with higher concentrations producing more pronounced phenotypes.
Pathway activation: Both MTH1 knockdown and (S)-crizotinib treatment should activate similar

downstream pathways, particularly ROS accumulation, DNA damage response, and ER stress
markers [3].

Genetic rescue: Expression of siRNA-resistant MTH1 should significantly attenuate (S)-crizotinib-
induced phenotypes, providing compelling evidence for on-target activity [5].

Troubleshooting considerations:

If MTH1 knockdown does not phenocopy (S)-crizotinib effects, consider the possibility of off-target
drug actions or incomplete knockdown.

If MTH1 overexpression does not confer resistance to (S)-crizotinib, evaluate whether the rescue
construct is properly expressed and functional.

For highly variable results between different siRNA sequences, optimize transfection conditions and
verify sequence specificity.

When encountering high background apoptosis in controls, reduce siRNA concentrations and include
additional negative controls to identify sequence-independent effects.

Conclusion

This application note provides comprehensive protocols for validating MTH1 as the molecular target of (S)-

crizotinib using siRNA-based approaches. The integrated experimental strategy combining genetic

knockdown, pharmacological inhibition, and genetic rescue establishes a rigorous framework for target
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validation that can be adapted to various cancer models. The detailed methodologies for transfection,

phenotypic analysis, and mechanistic investigation enable researchers to confidently determine whether the

anti-cancer effects of (S)-crizotinib are mediated through on-target MTH1 inhibition or involve additional

mechanisms.

The consistent observation that MTH1 expression is elevated in multiple cancer types, including NSCLC

and osteosarcoma, coupled with the dependence of cancer cells on MTH1 for survival under oxidative stress,

positions MTH1 as an attractive therapeutic target [3] [4]. The stereospecific inhibition of MTH1 by (S)-

crizotinib, distinct from the kinase-targeting activity of its enantiomer (R)-crizotinib, offers a unique

opportunity for developing targeted therapies that exploit the altered redox state of cancer cells [1] [2].

Through the systematic application of the protocols described herein, researchers can advance our

understanding of MTH1 biology and contribute to the development of novel targeted cancer therapeutics.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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